molecular formula C9H11BO4 B8420772 4-Borono-3,5-dimethylbenzoic acid

4-Borono-3,5-dimethylbenzoic acid

Cat. No.: B8420772
M. Wt: 193.99 g/mol
InChI Key: MHJRQSXGDJLARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Borono-3,5-dimethylbenzoic acid is a boronic acid derivative of benzoic acid featuring a borono (-B(OH)₂) group at the para position (C4) and methyl (-CH₃) groups at the meta positions (C3 and C5). Boronic acids are widely used in organic synthesis, pharmaceuticals, and materials science due to their unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

4-borono-3,5-dimethylbenzoic acid

InChI

InChI=1S/C9H11BO4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4,13-14H,1-2H3,(H,11,12)

InChI Key

MHJRQSXGDJLARH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C)C(=O)O)C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

3-Borono-4-methylbenzoic Acid

  • Molecular Formula : C₈H₉BO₄
  • Molecular Weight : 179.97 g/mol .
  • Key Differences: Substituent positions: The borono group is at C3, and a methyl group is at C4, contrasting with the target compound’s C4 borono and C3/C5 methyl groups. Safety: Classified as an R&D compound with incompletely characterized toxicity. Requires handling by trained professionals . Applications: Likely used in medicinal chemistry or materials research, similar to other boronic acids .

4-(Ethoxycarbonyl)phenylboronic Acid

  • Molecular Formula : C₉H₁₁BO₄
  • Molecular Weight : 194.0 g/mol .
  • Key Differences: Contains an ethoxycarbonyl (-COOEt) group at C4 instead of a borono group. Reactivity: The ester group may reduce acidity compared to carboxylic acids but enhances solubility in organic solvents. Safety: Immediate eye and skin flushing are required upon exposure .

4-Hydroxy-3,5-dimethylbenzoic Acid

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol .
  • Physical Properties : Melting point 222–226°C; commercially available (>97% purity) from Kanto Reagents .
  • Key Differences: Replaces the borono group with a hydroxyl (-OH) group, altering hydrogen-bonding capacity and acidity. Applications: Used as a synthetic intermediate in pharmaceuticals and fine chemicals .

3,5-Dimethylbenzoic Acid-d9 (Deuterated Analog)

  • Deuterated analogs are critical in tracer studies to monitor environmental or metabolic processes .

Data Table: Comparative Properties of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
4-Borono-3,5-dimethylbenzoic acid Not explicitly reported C4-B(OH)₂, C3/C5-CH₃ Hypothesized: Suzuki couplings
3-Borono-4-methylbenzoic acid C₈H₉BO₄ 179.97 C3-B(OH)₂, C4-CH₃ R&D, medicinal chemistry
4-(Ethoxycarbonyl)phenylboronic acid C₉H₁₁BO₄ 194.0 C4-COOEt, C1-B(OH)₂ Organic synthesis
4-Hydroxy-3,5-dimethylbenzoic acid C₉H₁₀O₃ 166.17 C4-OH, C3/C5-CH₃ 222–226 Pharmaceuticals, fine chemicals

Research Findings and Insights

  • Synthetic Challenges: The synthesis of borono-substituted benzoic acids often involves halogenated precursors or direct borylation reactions. For example, tetrafluoro-4-hydroxybenzoic acid derivatives are synthesized via fluorination of phenolic precursors .
  • Safety and Handling: Boronic acids like 3-Borono-4-methylbenzoic acid require stringent safety protocols due to incomplete toxicity data, emphasizing the need for professional handling .
  • Boronic acids exhibit pH-dependent solubility, with improved aqueous solubility under basic conditions due to deprotonation of the -B(OH)₂ group .

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